3-Amino-6-bromopicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBNYDVCPBSMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670384 | |

| Record name | 3-Amino-6-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052708-46-9 | |

| Record name | 3-Amino-6-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-6-bromopicolinic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Amino-6-bromopicolinic Acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents due to their unique electronic properties and ability to engage in specific biological interactions. This compound is a prime example of such a versatile scaffold. Its trifunctional nature—possessing a carboxylic acid, an aromatic amine, and a reactive bromine atom on a pyridine ring—offers a rich platform for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and core properties. This compound is systematically named 3-amino-6-bromopyridine-2-carboxylic acid.[1] The strategic placement of its functional groups dictates its chemical behavior and potential applications.

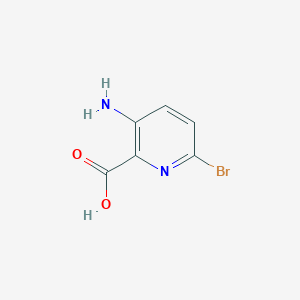

Chemical Structure

The structure combines the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom on a pyridine core. This arrangement significantly influences the molecule's reactivity and electronic distribution.

Caption: 2D Structure of this compound.

Core Physicochemical Data

A summary of essential quantitative data provides a quick reference for experimental design. These values are critical for calculating molar equivalents, predicting solubility, and ensuring accurate characterization.

| Property | Value | Source |

| IUPAC Name | 3-amino-6-bromopyridine-2-carboxylic acid | PubChem[1] |

| CAS Number | 1052708-46-9 | PubChem[1] |

| Molecular Formula | C₆H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=NC(=C1N)C(=O)O)Br | PubChem[1], Acros Pharmatech[2] |

| InChI Key | HXBNYDVCPBSMTF-UHFFFAOYSA-N | PubChem[1], Acros Pharmatech[2] |

| Purity | Typically ≥95% - 98% | Acros Pharmatech[2], AChemBlock[3], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| pKa (Predicted) | 3.99 ± 0.10 | Acros Pharmatech[2] |

| Boiling Point (Predicted) | 412.2 ± 45.0 °C | Acros Pharmatech[2] |

| Density (Predicted) | 1.909 ± 0.06 g/cm³ | Acros Pharmatech[2] |

Synthesis and Purification

The synthesis of this compound is not widely detailed in the literature; however, a reliable route to its methyl ester, Methyl 3-amino-6-bromopicolinate, has been described.[4] This intermediate can be readily hydrolyzed to the target carboxylic acid under standard conditions (e.g., using NaOH or LiOH followed by acidic workup). The synthesis of the ester serves as an excellent case study in the regioselective functionalization of a pyridine ring.

Synthetic Workflow: From Amine to Brominated Ester

The key transformation is the regioselective bromination of Methyl 3-aminopicolinate. The amino group at the 3-position is an activating group, directing electrophiles to the ortho and para positions. In the pyridine system, this corresponds to the 4- and 6-positions. The 6-position is sterically less hindered and electronically favored, leading to selective bromination at this site.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-6-bromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-amino-6-bromopicolinic acid, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this guide synthesizes data from closely related compounds, computational models, and spectroscopic principles to present a robust and scientifically grounded understanding of its structural characteristics. We will delve into the nuanced interplay of intramolecular forces, including hydrogen bonding and steric hindrance, that dictate its three-dimensional geometry. This document is intended to serve as an essential resource for researchers engaged in the design and synthesis of novel therapeutics and functional materials incorporating the this compound scaffold.

Introduction: The Significance of this compound

This compound (IUPAC name: 3-amino-6-bromopyridine-2-carboxylic acid) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, an amino group, and a bromine atom. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. Picolinic acid derivatives are known to act as bidentate chelating agents for various metal ions, a property that is exploited in the development of catalysts and therapeutic agents. The presence of the amino and bromo substituents further allows for a wide range of chemical modifications, enabling the fine-tuning of its physicochemical properties for specific applications. A thorough understanding of its molecular structure and preferred conformation is paramount for predicting its reactivity, biological activity, and material properties.

Molecular Structure: A Hybrid Approach

In the absence of a published crystal structure for this compound, we can construct a highly probable model of its molecular geometry by examining the crystal structure of the closely related 3-bromopicolinic acid and considering the influence of the 3-amino group based on analogous compounds like 3-aminopyrazine-2-carboxylic acid.

The Pyridine-Carboxylic Acid Core: Insights from 3-Bromopicolinic Acid

The crystal structure of 3-bromopicolinic acid reveals a nearly planar conformation of the pyridine ring and the carboxylic acid group. This planarity is a common feature in picolinic acids and is primarily driven by the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. This interaction creates a stable six-membered ring-like structure.

The bond lengths and angles within the pyridine ring and the carboxylic acid moiety of 3-bromopicolinic acid are expected to be very similar to those in this compound. The introduction of the amino group at the 3-position is not anticipated to significantly distort the core ring structure.

| Parameter | 3-Bromopicolinic Acid (Å or °) | Predicted for this compound (Å or °) |

| C-C (pyridine ring) | ~1.38-1.40 | ~1.38-1.40 |

| C-N (pyridine ring) | ~1.33-1.34 | ~1.33-1.34 |

| C-Br | ~1.89 | ~1.89 |

| C-C (exocyclic) | ~1.50 | ~1.50 |

| C=O | ~1.22 | ~1.22 |

| C-O | ~1.31 | ~1.31 |

| N-C-C (ring angle) | ~123-124 | ~123-124 |

| C-C-C (ring angle) | ~117-120 | ~117-120 |

| O-C=O | ~125 | ~125 |

Table 1: Comparison of selected bond lengths and angles from the crystal structure of 3-bromopicolinic acid and predicted values for this compound.

Caption: Molecular structure of this compound.

The Influence of the 3-Amino Group

The primary conformational uncertainty in this compound arises from the rotational freedom of the carboxylic acid and amino groups. However, studies on analogous compounds, such as 3-aminopyrazine-2-carboxylic acid, strongly suggest the formation of an intramolecular hydrogen bond between a hydrogen atom of the 3-amino group and the carbonyl oxygen of the 2-carboxylic acid group.

This interaction would further stabilize a planar conformation of the molecule and would likely be the dominant conformational preference in non-polar environments. In protic solvents, this intramolecular hydrogen bond may be disrupted by intermolecular hydrogen bonding with solvent molecules.

Conformational Analysis: Key Determining Factors

The overall conformation of this compound is a delicate balance of several factors:

-

Intramolecular Hydrogen Bonding: As discussed, two key intramolecular hydrogen bonds are likely to be present:

-

Between the carboxylic acid -OH and the pyridine nitrogen.

-

Between the 3-amino group -NH and the carboxylic acid carbonyl oxygen. These interactions significantly restrict the rotational freedom of the substituents and favor a planar molecular geometry.

-

-

Steric Hindrance: The bromine atom at the 6-position is relatively large and can sterically interact with the adjacent pyridine nitrogen and the C5-hydrogen. Similarly, the amino group at the 3-position can interact with the carboxylic acid group at the 2-position. However, the formation of intramolecular hydrogen bonds helps to alleviate some of this steric strain by locking the substituents into a more favorable arrangement.

-

Electronic Effects: The amino group is an electron-donating group, which can influence the electron density distribution within the pyridine ring and affect the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

Predicted Conformation

Based on the available evidence, the most probable conformation of this compound is a nearly planar structure stabilized by a network of intramolecular hydrogen bonds. The carboxylic acid group is likely to be oriented such that its hydroxyl group forms a hydrogen bond with the pyridine nitrogen, and its carbonyl oxygen accepts a hydrogen bond from the 3-amino group.

Experimental and Computational Methodologies for Structural Elucidation

A conclusive determination of the molecular structure and conformation of this compound would require a combination of experimental and computational techniques.

Experimental Protocols

-

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state.

-

Methodology:

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This can be achieved through various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms in solution, which can be used to deduce the preferred conformation.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Spectra Acquisition: A series of NMR experiments, including 1H, 13C, and 2D NOESY, are performed.

-

Data Analysis: The chemical shifts, coupling constants, and NOE cross-peaks are analyzed to determine the connectivity and spatial arrangement of the atoms.

-

-

Computational Modeling

-

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method that can be used to predict the geometry, electronic structure, and vibrational frequencies of molecules.

-

Methodology:

-

Model Building: An initial 3D structure of this compound is built.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

-

Conformational Search: A systematic search for different low-energy conformers can be performed to identify the most stable structures.

-

-

Caption: Workflow for the conformational analysis of this compound.

Conclusion

While a definitive experimental structure of this compound remains to be determined, a comprehensive analysis of related crystal structures and theoretical principles allows for a well-informed prediction of its molecular geometry and conformational behavior. The molecule is expected to adopt a predominantly planar conformation stabilized by a robust network of intramolecular hydrogen bonds. This structural rigidity has important implications for its application in drug design and materials science, where a well-defined three-dimensional structure is often a prerequisite for desired activity and properties. Future experimental work, particularly X-ray crystallography and advanced NMR studies, will be invaluable in validating and refining the structural model presented in this guide.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-6-bromopicolinic Acid

Foreword: The Strategic Importance of 3-Amino-6-bromopicolinic Acid

This compound is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern—a carboxylic acid at the 2-position, an amine at the 3-position, and a bromine atom at the 6-position of the pyridine ring—offers a versatile scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic placement of these functional groups allows for selective and sequential modifications, making it an invaluable intermediate in the construction of novel pharmaceutical agents, agrochemicals, and functional materials. This guide provides a comprehensive overview of the scientifically robust and field-proven pathways for the synthesis of this pivotal compound, with a focus on the underlying chemical principles and practical experimental considerations.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The primary challenge lies in the regioselective introduction of the amino and bromo substituents onto the picolinic acid framework. Two principal strategies emerge from this analysis:

-

Late-stage Functionalization of a Picolinic Acid Precursor: This approach involves the sequential introduction of the amino and bromo groups onto a pre-existing picolinic acid or picolinate ester scaffold. The order of these introductions is critical to achieving the desired regiochemistry.

-

Construction of the Picolinic Acid from a Pre-functionalized Pyridine: This strategy entails starting with a pyridine ring already bearing the 3-amino and 6-bromo substituents and subsequently introducing the carboxylic acid group at the 2-position.

This guide will primarily focus on the first strategy, which has been demonstrated to be a more established and reliable approach. A potential alternative pathway will also be discussed.

II. Primary Synthesis Pathway: Bromination of a 3-Aminopicolinate Ester followed by Hydrolysis

This pathway has emerged as a highly efficient and regioselective method for the synthesis of this compound. The core of this strategy lies in the selective bromination of a 3-aminopicolinate ester, followed by the hydrolysis of the ester to the desired carboxylic acid.

Pathway Overview

Caption: Primary synthesis pathway for this compound.

Causality Behind Experimental Choices

-

Esterification of the Carboxylic Acid: The initial step involves the protection of the carboxylic acid functionality of 3-aminopicolinic acid as a methyl ester. This is a crucial strategic decision for two primary reasons. Firstly, it enhances the solubility of the starting material in organic solvents, facilitating the subsequent bromination step. Secondly, and more importantly, it deactivates the carboxylic acid group towards potential side reactions during the electrophilic bromination, thereby ensuring a cleaner reaction profile.

-

Regioselective Bromination: The key to this synthesis lies in the highly regioselective bromination of methyl 3-aminopicolinate. The amino group at the 3-position is a strongly activating, ortho-, para-directing group. In the pyridine ring, this directs electrophilic substitution to the 2-, 4-, and 6-positions. However, the 2-position is already substituted with the ester group. The 6-position is sterically less hindered and electronically favored for bromination, leading to the desired 3-amino-6-bromo isomer as the major product. The reaction is typically carried out using bromine in acetic acid.[1]

-

Hydrolysis of the Ester: The final step is the straightforward hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-aminopicolinate

-

To a stirred solution of 3-aminopicolinic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-aminopicolinate as a solid.

Step 2: Synthesis of Methyl 3-amino-6-bromopicolinate

-

Dissolve methyl 3-aminopicolinate (1 equivalent) in a mixture of water and 2M sulfuric acid.[1]

-

Stir the solution at room temperature until complete dissolution.[1]

-

Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the reaction mixture.[1]

-

Continue stirring at room temperature for 4 hours after the addition is complete.[1]

-

Adjust the pH of the reaction mixture to 6 with a 2N aqueous sodium hydroxide solution.[1]

-

Extract the aqueous phase with ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to afford methyl 3-amino-6-bromopyridine-2-carboxylate.[1]

Step 3: Synthesis of this compound

-

To a solution of methyl 3-amino-6-bromopicolinate (1 equivalent) in a mixture of tetrahydrofuran and water, add sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

III. Alternative Synthesis Pathway: Nitration of 6-Bromopicolinic Acid followed by Reduction

An alternative approach to the target molecule involves the initial bromination of the picolinic acid backbone, followed by nitration and subsequent reduction of the nitro group to an amine.

Pathway Overview

Caption: Alternative synthesis pathway for this compound.

Causality Behind Experimental Choices

-

Synthesis of 6-Bromopicolinic Acid: This intermediate can be prepared through various methods, including the oxidation of 2-bromo-6-methylpyridine. The choice of this starting material is strategic as the methyl group can be selectively oxidized to a carboxylic acid.

-

Nitration of 6-Bromopicolinic Acid: The subsequent nitration of 6-bromopicolinic acid is directed by the existing substituents. The carboxylic acid is a meta-directing group, while the bromine is an ortho-, para-directing deactivator. The interplay of these electronic effects, along with steric considerations, favors the introduction of the nitro group at the 3-position. Commercial availability of 6-Bromo-3-nitropicolinic acid suggests this is a viable transformation.[2]

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

IV. Comparative Analysis of Synthesis Pathways

| Parameter | Primary Pathway (Bromination of Aminopicolinate) | Alternative Pathway (Nitration of Bromopicolinic Acid) |

| Regioselectivity | High, directed by the activating amino group. | Generally good, but potential for isomeric impurities. |

| Starting Materials | 3-Aminopicolinic acid | 2-Bromo-6-methylpyridine or Picolinic acid |

| Number of Steps | 3 | 3 |

| Key Transformations | Electrophilic bromination, ester hydrolysis | Oxidation, electrophilic nitration, nitro reduction |

| Potential Challenges | Handling of bromine, potential over-bromination. | Harsh nitrating conditions, handling of nitro compounds. |

| Overall Viability | Proven and reliable with documented procedures.[1] | Feasible, with the key intermediate being commercially available.[2] |

V. Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the regioselective bromination of a 3-aminopicolinate ester, followed by hydrolysis. This pathway offers excellent control over the substitution pattern and proceeds with good overall yields. The alternative route, involving the nitration of 6-bromopicolinic acid and subsequent reduction, presents a viable alternative, particularly given the commercial availability of the key nitro-intermediate.

As the demand for novel and complex molecular architectures in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of key building blocks like this compound will remain an area of active research. Future efforts may focus on the development of catalytic C-H amination or bromination methods to further streamline these synthetic sequences.

VI. References

Sources

An In-depth Technical Guide to 3-Amino-6-bromopicolinic Acid (CAS: 1052708-46-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-6-bromopicolinic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, with the CAS number 1052708-46-9, is a substituted picolinic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a carboxylic acid, an amino group, and a bromine atom on a pyridine ring, offers multiple points for chemical modification. This allows for the strategic construction of diverse molecular architectures, making it a valuable tool for medicinal chemists.

The strategic placement of these functional groups enables a wide range of chemical transformations. The carboxylic acid and amino groups provide handles for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents. This versatility has led to its use in the synthesis of compounds targeting various biological pathways, most notably in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1052708-46-9 | [1][2][3][4] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| IUPAC Name | 3-amino-6-bromopyridine-2-carboxylic acid | [1] |

| SMILES | C1=CC(=NC(=C1N)C(=O)O)Br | [1] |

| Boiling Point | 412.2 °C (Predicted) | |

| pKa | 3.99 ± 0.10 (Predicted) | |

| Appearance | White to off-white solid | [3] |

| Storage | Store in a cool, dry, and well-ventilated area. Recommended storage at 2-8°C under an inert atmosphere. | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, often involving the corresponding methyl ester as a key intermediate. The following protocol is a representative synthesis, derived from established methodologies for similar compounds.

Synthesis of Methyl 3-Amino-6-bromopicolinate

A common route to the title compound involves the bromination of methyl 3-aminopicolinate.

Experimental Protocol:

-

Dissolution: Dissolve methyl 3-aminopicolinate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained. The acidic medium protonates the pyridine nitrogen, influencing the regioselectivity of the subsequent bromination.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture. Maintain the temperature at room temperature and continue stirring for several hours after the addition is complete. The electron-donating amino group directs the electrophilic bromine to the para position (C6).

-

Neutralization and Extraction: After the reaction is complete (monitored by TLC or LC-MS), carefully adjust the pH of the mixture to ~6 with a 2N aqueous sodium hydroxide solution. This deprotonates the carboxylic acid and any remaining acid, facilitating extraction. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude methyl 3-amino-6-bromopicolinate.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or dichloromethane, to afford the pure methyl ester as a solid.[5]

Diagram of Synthesis Workflow for Methyl 3-Amino-6-bromopicolinate:

Caption: Workflow for the synthesis of the methyl ester intermediate.

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the methyl ester.

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 3-amino-6-bromopicolinate (1.0 eq) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or methanol and water.

-

Hydrolysis: Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2.0 eq), to the solution. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Acidification: Cool the reaction mixture to 0°C and carefully acidify with a 1N aqueous hydrochloric acid (HCl) solution until the pH is acidic (typically pH 3-4). The desired carboxylic acid will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically as doublets, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic effects of the amino, bromo, and carboxylic acid groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.96 (for the ⁷⁹Br isotope) and 219.96 (for the ⁸¹Br isotope) in an approximately 1:1 ratio, which is characteristic of a monobrominated compound.

-

HPLC: Reversed-phase HPLC is a standard method to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.

Applications in Research and Development

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the field of kinase inhibitors. The strategic arrangement of its functional groups allows it to serve as a versatile scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

Intermediate in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

In the synthesis of IRAK4 inhibitors, this compound is often used to construct the core of the inhibitor molecule. The amino and carboxylic acid groups can be readily converted to an amide, which can then be further functionalized. The bromine atom provides a site for cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce various aryl or heteroaryl moieties that can interact with specific pockets of the kinase active site.

Diagram of the Role of this compound in Kinase Inhibitor Synthesis:

Caption: General synthetic route to kinase inhibitors using the title compound.

Biological Activity and Mechanism of Action

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have shown potent biological activity. As mentioned, a key area of interest is the inhibition of IRAK4.

Mechanism of Action of IRAK4 Inhibition:

IRAK4 is a serine/threonine kinase that acts as a critical upstream component of the MyD88 signaling pathway. Upon activation of TLRs or IL-1Rs, MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation. Activated IRAK4 then phosphorylates other downstream signaling molecules, including IRAK1, which ultimately leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.

Inhibitors derived from this compound are designed to bind to the ATP-binding site of IRAK4, preventing its phosphorylation and activation. By blocking the activity of IRAK4, these inhibitors can effectively shut down the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators. This makes them promising therapeutic candidates for a range of inflammatory diseases, including rheumatoid arthritis, lupus, and certain types of cancer where this pathway is constitutively active.

Signaling Pathway Diagram:

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. Its role as a key intermediate in the synthesis of IRAK4 inhibitors highlights its potential in the discovery of novel treatments for inflammatory and autoimmune diseases. As research in this area continues, the demand for and applications of this valuable compound are likely to expand.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Organic Syntheses. 3-Aminopyridine. [Link]

-

McElroy, W. T., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677–682. [Link]

-

Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]

-

Tumey, L. N., et al. (2018). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 9(12), 1258–1263. [Link]

- Google Patents. (2007). Pyrazolopyrimidine compounds as IRAK4 inhibitors. WO2007131925A1.

- Google Patents. (2009).

Sources

- 1. This compound | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1052708-46-9 | AChemBlock [achemblock.com]

- 3. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(28033-08-1) 1H NMR [m.chemicalbook.com]

- 4. This compound [acrospharmatech.com]

- 5. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

An In-depth Technical Guide to 3-amino-6-bromopyridine-2-carboxylic acid: Properties, Reactivity, and Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine derivatives hold a position of prominence due to their versatile chemical nature and their prevalence in biologically active molecules. This guide provides a detailed technical overview of 3-amino-6-bromopyridine-2-carboxylic acid, a trifunctional heterocyclic compound that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates.

The strategic placement of an amino group, a bromine atom, and a carboxylic acid on the pyridine scaffold endows this molecule with a unique reactivity profile. This allows for selective chemical modifications at three distinct points, making it a highly sought-after starting material for constructing diverse molecular libraries. This document will delve into the core physical and chemical properties of this compound, explore its reactivity and synthetic pathways, and discuss its applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to thoroughly characterize its structure and nomenclature.

Chemical Structure

The structure of 3-amino-6-bromopyridine-2-carboxylic acid is depicted below. The pyridine ring is substituted at the 2, 3, and 6 positions with a carboxylic acid, an amino group, and a bromine atom, respectively.

Caption: 2D structure of 3-amino-6-bromopyridine-2-carboxylic acid.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are used for this compound.

| Identifier | Value |

| IUPAC Name | 3-amino-6-bromopyridine-2-carboxylic acid[1] |

| CAS Number | 1052708-46-9[1] |

| Molecular Formula | C₆H₅BrN₂O₂[1] |

| Molecular Weight | 217.02 g/mol [1] |

| InChI | InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)[1] |

| InChIKey | HXBNYDVCPBSMTF-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=NC(=C1N)C(=O)O)Br[1] |

Physical and Chemical Properties

The physicochemical properties of a compound are critical in determining its suitability for specific applications, including reaction conditions, formulation, and biological interactions.

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [2] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Polar Surface Area | 76.2 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectral Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While specific spectra for this exact compound are not publicly available, a reasoned prediction of its key spectral features can be made based on its structure and data from similar compounds, such as its methyl ester derivative.[3]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, which would appear as doublets due to coupling with each other. The protons of the amino (NH₂) and carboxylic acid (OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The carbon of the carboxylic acid group would be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, N-H stretches of the amino group, a C=O stretch from the carboxylic acid, and various C=C and C=N stretching vibrations from the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2)+ peak of similar intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Synthesis

The utility of 3-amino-6-bromopyridine-2-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

Key Reactive Sites

Caption: Key reactive sites of 3-amino-6-bromopyridine-2-carboxylic acid.

-

Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions) and amide bond formation using coupling reagents (e.g., HATU, EDC). This is a common handle for attaching the molecule to other scaffolds or for modulating solubility and pharmacokinetic properties.[4]

-

Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. Its basicity is influenced by the electron-withdrawing effects of the adjacent carboxylic acid and the pyridine ring.

-

Bromo Group: The bromine atom at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Reactions like Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings allow for the introduction of a wide variety of carbon- and heteroatom-based substituents, enabling significant molecular diversification.[5]

-

Pyridine Ring: The pyridine ring itself, being electron-deficient, can be susceptible to nucleophilic aromatic substitution, although the existing substituents heavily influence the regioselectivity and feasibility of such reactions.

Synthesis Pathway

A common synthetic route to 3-amino-6-bromopyridine-2-carboxylic acid involves the synthesis of an ester precursor, followed by hydrolysis. A representative workflow is outlined below.

Caption: A general synthetic workflow for 3-amino-6-bromopyridine-2-carboxylic acid.

This process leverages the selective bromination of the electron-rich pyridine ring, directed by the activating amino group, followed by a standard ester hydrolysis to yield the final carboxylic acid.

Applications in Research and Drug Development

Pyridine carboxylic acids are a class of compounds that have led to the development of numerous drugs for a wide range of diseases, including cancer, tuberculosis, diabetes, and HIV/AIDS.[6] The subject of this guide, 3-amino-6-bromopyridine-2-carboxylic acid, is a valuable scaffold for several reasons:

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element (a pharmacophore) within the active site of enzymes, such as proteases and kinases, by forming hydrogen bonds or ionic interactions. The rest of the molecule serves as a scaffold to which other functionalities can be attached to achieve high affinity and selectivity.[6]

-

Bioisosteric Replacement: The carboxylic acid group itself can be problematic in some drug candidates due to issues with metabolic stability or membrane permeability.[4] This molecule can serve as a starting point for creating derivatives where the carboxylic acid is replaced with a bioisostere.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule possesses sufficient complexity and functionality to show measurable binding to biological targets, providing a validated starting point for optimization into a potent lead compound.

-

Intermediate for Complex Synthesis: Its trifunctional nature makes it an ideal intermediate for building more complex, polycyclic drug candidates. For instance, the amino and carboxylic acid groups can be used to form a new fused ring system, while the bromo group allows for late-stage diversification.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 3-amino-6-bromopyridine-2-carboxylic acid and its derivatives.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[7][8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention if symptoms persist.

-

Experimental Protocol: Synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate

The following protocol is a representative example for the synthesis of the methyl ester precursor, based on literature procedures.[3]

Objective: To synthesize methyl 3-amino-6-bromopyridine-2-carboxylate via electrophilic bromination.

Materials:

-

Methyl 3-aminopyridine-2-carboxylate

-

Bromine (Br₂)

-

Acetic acid

-

Water

-

2M Sulfuric acid

-

2N Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.

-

Bromination: Prepare a solution of bromine (1.0 eq) in acetic acid. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: The acidic medium protonates the pyridine nitrogen, making the ring less reactive and allowing for more selective bromination at the position activated by the amino group.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the mixture by adding 2N aqueous sodium hydroxide solution until the pH reaches approximately 6-7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane or a hexane/ethyl acetate gradient) to afford the pure methyl 3-amino-6-bromopyridine-2-carboxylate.[3]

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Conclusion

3-amino-6-bromopyridine-2-carboxylic acid is more than just a chemical compound; it is a versatile tool in the hands of medicinal chemists and synthetic scientists. Its well-defined reactive sites offer a predictable and controllable platform for building molecular complexity. A thorough understanding of its physical properties, chemical behavior, and safe handling is paramount for leveraging its full potential in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized building blocks in accelerating the drug discovery process cannot be overstated.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid. PubChem. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-6-bromopyridine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49761581, 3-Amino-5-bromopyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97% 13534-97-9.

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication.

- Alichem. (n.d.). 3-Amino-6-bromopyridine-2-carboxylic acid, 98% Purity.

-

Fernandes, C., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(15), 4449. Retrieved from [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1421–1453. Retrieved from [Link]

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

-

Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]

Sources

- 1. This compound | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-6-bromopyrazine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

A Spectroscopic Guide to 3-Amino-6-bromopicolinic Acid: Structure Elucidation for Researchers

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-Amino-6-bromopicolinic acid (C₆H₅BrN₂O₂), a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causal relationships between the molecular structure and its spectral features, this guide serves as a practical reference for the unambiguous identification and characterization of this compound. Detailed, field-proven protocols for data acquisition are also presented to ensure experimental reproducibility and integrity.

Introduction: The Significance of this compound

This compound belongs to the family of substituted picolinic acids, which are known for their versatile applications as chelating agents and precursors in the synthesis of pharmaceuticals and functional materials. The presence of an amino group, a carboxylic acid, and a bromine atom on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable building block for creating complex molecular architectures. Accurate and thorough characterization of this molecule is paramount for its effective utilization in research and development. This guide provides the foundational spectroscopic knowledge base for scientists working with this compound.

Molecular Structure and its Predicted Spectroscopic Features

The molecular structure of this compound dictates its interaction with various spectroscopic techniques. Understanding the expected spectral data is the first step in its successful identification.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.35 | d |

| H-5 | 7.05 | d |

| -NH₂ | 5.0 - 6.0 | br s |

| -COOH | 12.0 - 13.0 | br s |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating amino group, will influence their precise chemical shifts.

-

Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is the most deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm. This is a characteristic feature of carboxylic acids.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.1 |

| C-3 | 140.2 |

| C-4 | 125.3 |

| C-5 | 121.8 |

| C-6 | 132.5 |

| -COOH | 168.7 |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (C-2 to C-6): The six carbons of the pyridine ring will each give a distinct signal in the aromatic region of the spectrum. The carbons directly attached to heteroatoms (N, Br) or functional groups (-NH₂, -COOH) will have their chemical shifts significantly influenced. For instance, C-2 (attached to the carboxylic acid and adjacent to the ring nitrogen) and C-6 (attached to bromine) are expected to be significantly deshielded.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group will appear at the most downfield position in the spectrum, typically in the range of 165-185 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the resulting spectra.

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| N-H (Amine) | 3300-3500 | Stretching (symmetric & asymmetric) |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-Br | 500-600 | Stretching |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Superimposed on this broad band, sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine should be observable around 3300-3500 cm⁻¹.

-

Carbonyl Stretching: A strong, sharp absorption peak between 1700-1725 cm⁻¹ is a definitive indicator of the C=O group of the carboxylic acid.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C=C and C=N stretches of the aromatic ring, C-N stretching, and the C-Br stretch.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol ).[1] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways:

-

Loss of H₂O: A peak corresponding to the loss of a water molecule from the carboxylic acid group (M-18).

-

Loss of -COOH: A peak corresponding to the loss of the carboxylic acid group as a radical (M-45).

-

Decarboxylation: A peak corresponding to the loss of carbon dioxide (M-44).

-

Loss of Br: A peak corresponding to the loss of a bromine atom (M-79/81).

-

Figure 3. Potential fragmentation pathways for this compound in a mass spectrometer.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the desired mass accuracy and resolution.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this important chemical compound. The provided interpretations and diagrams serve as a valuable resource for both novice and experienced scientists in the fields of chemistry and drug development, ensuring the integrity and accuracy of their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Solubility and stability of 3-Amino-6-bromopicolinic acid

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-6-bromopicolinic acid

Foreword for the Researcher

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to its versatile chemical functionalities. The presence of a carboxylic acid, an amino group, and a bromine atom on the pyridine core imparts a unique combination of properties that are critical for its application, particularly in drug development and complex chemical synthesis. Understanding the solubility and stability of this molecule is not merely a procedural step; it is fundamental to ensuring reproducible experimental outcomes, designing effective formulations, and predicting its behavior in biological and environmental systems.

This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of why this compound behaves as it does. We will explore its physicochemical properties as the foundation for its solubility profile, delve into its stability under various stress conditions, and provide robust, field-tested protocols for your own laboratory investigations. Every recommendation and protocol is designed as a self-validating system, ensuring the integrity and reliability of your results.

Core Physicochemical Profile

The solubility and stability of any compound are direct consequences of its molecular structure. For this compound, the interplay between the acidic carboxyl group, the basic amino group, and the lipophilic brominated pyridine ring governs its behavior.

The IUPAC name for this compound is 3-amino-6-bromopyridine-2-carboxylic acid[1]. Key structural and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 217.02 g/mol | PubChem[1] |

| Predicted pKa | 3.99 ± 0.10 (acidic) | Acros Pharmatech[2] |

| Predicted XLogP3 | 1.6 | PubChem[1] |

| Appearance | White to off-white solid (typical) | General Knowledge |

The predicted pKa suggests that the carboxylic acid is moderately acidic, while the amino group will be basic. The positive XLogP3 value indicates a degree of lipophilicity, influenced by the bromo- and pyridine functionalities, suggesting that while aqueous solubility is possible, solubility in organic solvents should also be significant.

Comprehensive Solubility Analysis

Solubility is a critical parameter for any laboratory workflow, from reaction setup to formulation and bioassay preparation. The amphoteric nature of this compound makes its aqueous solubility highly dependent on pH.

pH-Dependent Aqueous Solubility

The molecule possesses both a primary amine (a weak base) and a carboxylic acid (a weak acid), meaning it can exist as a cation, a zwitterion, or an anion in aqueous solution, depending on the pH.

-

Low pH (pH < 2): The amino group is protonated (-NH₃⁺) and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge and is expected to be more soluble.

-

Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻). Solubility is typically at its minimum at or near the pI.

-

High pH (pH > 6): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule carries a net negative charge and its solubility increases again due to salt formation.

Caption: Figure 1: pH-Dependent Speciation of this compound.

Solubility in Organic Solvents

Based on its structure, solubility in various common laboratory solvents can be predicted and is summarized in the table below. The bromine atom enhances lipophilicity, while the carboxylic acid and amino groups allow for hydrogen bonding, making it soluble in polar protic and aprotic solvents[3].

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors interact well with both the -COOH and -NH₂ groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments can solvate the molecule effectively. DMSO and DMF are particularly effective. |

| Ethers | THF, Diethyl Ether | Low | Moderate polarity but lack strong hydrogen bonding capabilities. |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The molecule's polarity and hydrogen bonding capacity are too high for effective solvation. |

Experimental Protocol: Kinetic Solubility Assessment via HPLC

This protocol provides a standardized method for determining the kinetic solubility of this compound in a buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).

Objective: To determine the concentration of the compound in a saturated solution after a short incubation period.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC system with UV or MS detector

-

96-well plates and plate shaker

-

Centrifuge with plate rotor

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Create a standard curve by serially diluting the stock solution with a 50:50 mixture of Acetonitrile:Water.

-

Solubility Assay: a. Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate. b. Add 2 µL of the 10 mM DMSO stock solution to each well. This "DMSO spike" minimizes the effect of the organic solvent while introducing the compound. c. Seal the plate and place it on a plate shaker at room temperature for 2 hours.

-

Sample Preparation for Analysis: a. Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound. b. Carefully transfer a known volume (e.g., 100 µL) of the supernatant to a new plate, being cautious not to disturb the pellet. c. Dilute the supernatant 1:1 with a 50:50 Acetonitrile:Water mixture.

-

HPLC Analysis: a. Inject the prepared standards and samples onto the HPLC system. b. Use a suitable C18 column and a gradient elution method (e.g., Water/Acetonitrile with 0.1% formic acid). c. Quantify the compound concentration in the samples by comparing the peak area to the standard curve. Analytical methods for amino acids often involve HPLC with UV or mass spectrometry detection[4][5].

Chemical Stability and Degradation Profile

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradants that could affect experimental results or pose safety concerns[6].

Potential Degradation Pathways

The structure of this compound suggests several potential routes for degradation under stress conditions.

-

Photodegradation: Halogenated picolinic acids are known to be susceptible to degradation by sunlight[7]. UV light can induce dehalogenation (loss of the bromine atom) or promote oxidative reactions, leading to ring modification or polymerization.

-

Oxidative Degradation: The electron-rich aromatic ring and the primary amino group are potential sites for oxidation. Strong oxidizing agents can lead to the formation of N-oxides or hydroxylated species, which may be followed by ring cleavage[8].

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for picolinic acids.

-

Reductive Dehalogenation: While less common in typical laboratory settings, certain biological or chemical reducing environments can cause the reductive removal of the bromine atom[9].

Caption: Figure 2: Potential Degradation Pathways for the molecule.

Forced Degradation Studies: A Protocol for Stress Testing

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development used to establish degradation pathways and validate the stability-indicating power of analytical methods[6].

Objective: To intentionally degrade the compound under controlled conditions to identify likely degradants and assess its intrinsic stability.

Methodology:

-

Prepare Solutions: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to a solution and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 1N NaOH to a solution and heat at 60°C for 24-48 hours. Amino acid prodrugs of similar compounds have shown susceptibility to base-catalyzed hydrolysis[10].

-

Oxidation: Add 3% H₂O₂ to a solution and keep at room temperature for 24-48 hours.

-

Thermal Stress: Store a solid sample and a solution sample at 60°C in the dark for 1 week.

-

Photolytic Stress: Expose a solid sample and a solution sample to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²).

-

-

Sample Analysis: a. At specified time points, withdraw an aliquot from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

-

Data Interpretation: a. Quantify the loss of the parent compound (a loss of 20% or more is generally considered significant)[6]. b. Use mass spectrometry (MS) data to identify the mass of potential degradation products and propose their structures.

Caption: Figure 3: A typical experimental workflow for forced degradation studies.

Recommended Handling and Storage

Based on the potential for degradation, the following practices are essential for maintaining the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container to protect it from moisture and air[11]. It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents[2][11]. For long-term storage, refrigeration (2-8°C) is recommended.

-

Handling:

-

Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[11][12].

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11][13].

-

Avoid all personal contact, including inhalation and contact with skin and eyes[12][13].

-

Solutions should be freshly prepared whenever possible. If solutions are to be stored, they should be protected from light and kept at low temperatures.

-

Conclusion for the Professional

This compound is a molecule with a nuanced physicochemical profile. Its solubility is a dynamic property, highly tunable by adjusting the pH of the aqueous medium, and it demonstrates good solubility in polar organic solvents like DMSO and methanol. The stability profile indicates that care must be taken to protect the compound from light, high temperatures, and strong oxidizing conditions to prevent dehalogenation, decarboxylation, and oxidation.

The protocols and insights provided in this guide equip the researcher with the necessary framework to confidently handle, formulate, and study this compound. By understanding the causal relationships between its structure and its properties, you can ensure the accuracy, reproducibility, and integrity of your scientific endeavors.

References

- Benchchem. (n.d.). Picolinic Acid-d4 Metabolic Pathway Analysis: A Technical Guide.

- ASM Journals. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic.

- Benchchem. (n.d.). An In-depth Technical Guide to the Environmental Fate and Degradation of Chlorinated Picolinic Acids.

- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.

- MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18.

- ResearchGate. (n.d.). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;....

- Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Picolinic acid.

- PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.

- CDH Fine Chemical. (n.d.). 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Acros Pharmatech. (n.d.). This compound.

- ChemBK. (n.d.). 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.

- S-Matrix. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- PubMed. (n.d.). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide.

- ResearchGate. (2021). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

- PubChem. (n.d.). 3-Aminopicolinic acid.

- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

- Wikipedia. (n.d.). Picolinic acid.

- Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97 13534-97-9.

- Chem-Space. (2025). 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet.

- Vulcanchem. (n.d.). (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid.

- Middle East Technical University. (2014). synthesis of metal binding artificial amino acids.

- ChemScene. (n.d.). 6-Amino-4-bromopicolinic acid.

- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

- Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid AldrichCPR.

- ATSDR. (n.d.). ANALYTICAL METHODS.

- MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

- Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97 13534-97-9.

- Sigma-Aldrich. (n.d.). 6-Bromopyridine-2-carboxylic acid 98 21190-87-4.

- Taylor & Francis Online. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.

Sources

- 1. This compound | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [acrospharmatech.com]

- 3. (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid () for sale [vulcanchem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 | MDPI [mdpi.com]

- 9. Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 3-Amino-6-bromopicolinic Acid and its Derivatives

<-3a-3a>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Picolinate Scaffold

3-Amino-6-bromopicolinic acid is a heterocyclic building block characterized by a pyridine ring substituted with carboxylic acid, amino, and bromine groups.[1][2][3] This specific arrangement of functional groups provides a versatile scaffold for chemical modification, making it a molecule of significant interest in the fields of agrochemical and pharmaceutical research. The electron-rich nature of the pyridine ring, combined with the distinct reactivity of its substituents, allows for the strategic development of a wide array of derivatives.